2-Propyldibenzothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

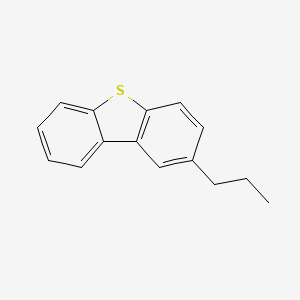

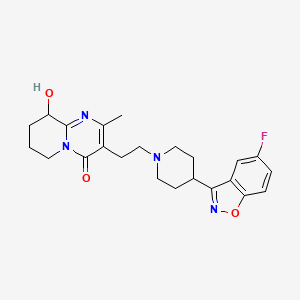

2-Propyldibenzothiophene is a derivative of Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . The chemical formula of DBT is C12H8S . 2-Propyldibenzothiophene, on the other hand, has a propyl group attached to it, making its chemical formula C11H12S .

Molecular Structure Analysis

The molecular structure of 2-Propyldibenzothiophene can be inferred from its parent compound, Dibenzothiophene. Dibenzothiophene has a tricyclic structure with two benzene rings fused to a central thiophene ring . The 2-Propyldibenzothiophene would have a similar structure, but with a propyl group attached .

Applications De Recherche Scientifique

Pharmaceuticals and Selective Estrogen Receptor Modulators (SERMs) :

- Raloxifene, a 2-arylbenzothiophene derivative, is studied for its potential in treating postmenopausal osteoporosis and for its selective estrogen receptor modulating properties. This compound demonstrates significant in vivo efficacy on bone and cholesterol metabolism without estrogen-like stimulation of uterine tissue (Grese et al., 1998).

- Modifications to the 2-arylbenzothiophene core of raloxifene have been explored to enhance its binding to estrogen receptors and inhibit breast cancer cell proliferation (Grese et al., 1997).

Cancer Research :

- 2-Hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240) is a potential anticancer drug. Its stability and photodegradation properties under various conditions have been studied, providing insights into its suitability for clinical use (Silchenko et al., 2003).

- 2-Phenylbenzothiazoles, including fluorinated derivatives, show potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

Chemical Synthesis and Material Science :

- Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes, including 2-arylthiophenes, has been developed, providing a new synthetic strategy in chemistry (Hu et al., 2012).

- New alkylselenyl substituted benzodithiophene-based 2D π-conjugated polymers have been synthesized for applications in bulk heterojunction polymer solar cells (Chakravarthi et al., 2014).

Environmental and Bioresource Technology :

- The effects of 2-hydroxybiphenyl, a product of dibenzothiophene desulfurization, on microbial cell growth and desulfurization activity have been investigated, highlighting its environmental impact and potential in bioremediation (Chen et al., 2008).

Corrosion Inhibition :

- Studies on thiazole and thiadiazole derivatives, including those related to dibenzothiophene, have been conducted to evaluate their performance as corrosion inhibitors for iron, utilizing quantum chemical and molecular dynamics simulations (Kaya et al., 2016).

Propriétés

IUPAC Name |

2-propyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-2-5-11-8-9-15-13(10-11)12-6-3-4-7-14(12)16-15/h3-4,6-10H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKFCFQDAGRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)SC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703383 |

Source

|

| Record name | 2-Propyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyldibenzothiophene | |

CAS RN |

147792-30-1 |

Source

|

| Record name | 2-Propyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)